molecular formula C21H23ClN4O4S B2969378 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 952893-34-4

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2969378
CAS No.: 952893-34-4
M. Wt: 462.95
InChI Key: QYHSWRVMMUNZJY-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a 1,3,4-oxadiazole ring and a sulfonamide group, contributes to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-amine. This intermediate is then reacted with 4-(dipropylsulfamoyl)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide group are believed to play crucial roles in binding to enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c1-3-12-26(13-4-2)31(28,29)18-10-8-15(9-11-18)19(27)23-21-25-24-20(30-21)16-6-5-7-17(22)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHSWRVMMUNZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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